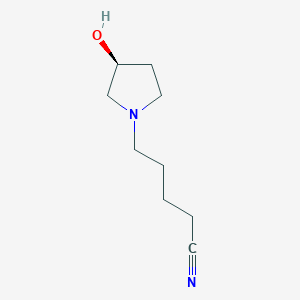
12-Ursene-3b,16b-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brein is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic molecule known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brein typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a precursor molecule with a specific reagent under controlled conditions. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents .
Industrial Production Methods
Industrial production of Brein is designed to be efficient and scalable. The process involves the use of large-scale reactors where the precursor molecules are subjected to specific reaction conditions, such as temperature and pressure, to yield Brein in high purity and yield. The preparation method is optimized for simplicity and ease of implementation, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Brein undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the molecule that interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Brein include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Brein depend on the type of reaction and the reagents used. For example, oxidation of Brein may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Brein has a wide range of applications in scientific research:
Chemistry: In chemistry, Brein is used as a reagent in various synthetic pathways to create complex molecules. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, Brein is used to study cellular processes and molecular interactions. It can act as a probe to investigate the function of specific proteins or pathways.
Medicine: In medicine, Brein has potential therapeutic applications. It is being explored for its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, Brein is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Brein involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, leading to changes in cellular function. For example, Brein may bind to a specific protein, altering its activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which Brein is used .
Comparison with Similar Compounds
Brein can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as triazolo ring compounds and benzene ring-containing compounds share some structural similarities with Brein
Uniqueness: What sets Brein apart is its specific reactivity and stability under various conditions.
Properties
CAS No. |
31575-82-3 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8-diol |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h9,18-19,21-25,31-32H,10-17H2,1-8H3 |
InChI Key |
VJFLMYRRJUWADI-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C |
Canonical SMILES |
CC1CCC2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C |
melting_point |
221-222 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)
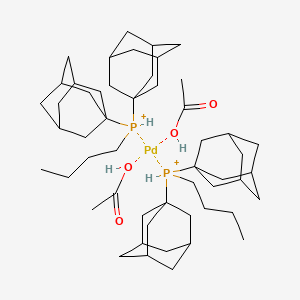
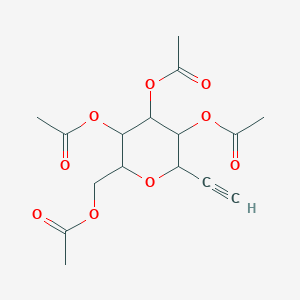
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
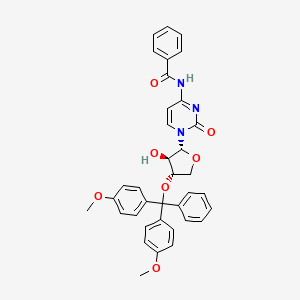
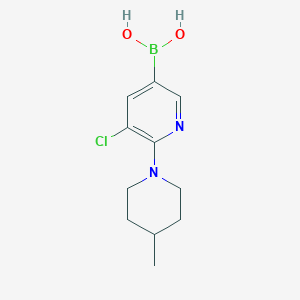
![methyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14088456.png)
